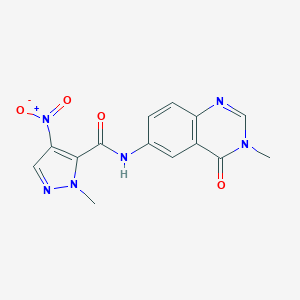![molecular formula C27H25N3O3S B455331 N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA](/img/structure/B455331.png)
N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is a complex organic compound with a unique structure that combines a quinoline core with a phenyl and dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl moiety can be attached through a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with an appropriate nucleophile.
Formation of the Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the intermediate with thiourea under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
相似化合物的比较
Similar Compounds
N-(3,4-DIMETHOXYPHENETHYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA: shares similarities with other quinoline derivatives and phenyl-substituted compounds.
Uniqueness
- The unique combination of a quinoline core with a phenyl and dimethoxyphenyl moiety, along with the carbamothioyl group, distinguishes this compound from others. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
属性
分子式 |
C27H25N3O3S |
|---|---|
分子量 |
471.6g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethylcarbamothioyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H25N3O3S/c1-32-24-13-12-18(16-25(24)33-2)14-15-28-27(34)30-26(31)21-17-23(19-8-4-3-5-9-19)29-22-11-7-6-10-20(21)22/h3-13,16-17H,14-15H2,1-2H3,(H2,28,30,31,34) |
InChI 键 |
ZVOWECSCVQHDJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B455248.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455249.png)
![N-ethyl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455250.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B455253.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B455257.png)
![N-(3-methylphenyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B455259.png)
![diethyl 1-{2-[3-(1-naphthyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455260.png)
![1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL](/img/structure/B455261.png)
![3-[(2-chlorophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)benzamide](/img/structure/B455263.png)

![ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455265.png)
![6-bromo-N-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B455266.png)
![diethyl 1-{2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B455267.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B455271.png)
